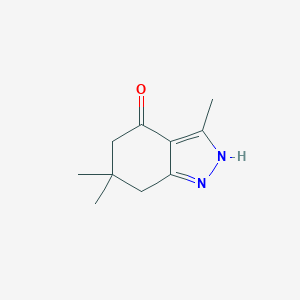

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

概述

描述

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is characterized by its pale yellow solid form and is known for its stability under ambient conditions . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

作用机制

Target of Action

The primary targets of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one are the μ-opioid, δ-opioid, and κ-opioid receptors . These receptors are part of the opioid receptor family, which plays a crucial role in pain perception and analgesia .

Mode of Action

This compound interacts with its targets by acting as a full agonist . It elicits robust effects in μ-opioid, δ-opioid, and κ-opioid receptor-expressing cells . The compound’s interaction with these receptors results in the recruitment of β-arrestin-2 , a protein that regulates receptor signaling and internalization.

Biochemical Pathways

The activation of opioid receptors by this compound leads to a decrease in cyclic adenosine monophosphate (cAMP) levels . This, in turn, affects various downstream pathways, including the regulation of ion channels and the release of neurotransmitters, ultimately leading to analgesic effects .

Result of Action

The activation of opioid receptors by this compound results in antinociception, or pain relief . Interestingly, this compound causes less gastrointestinal dysfunction than morphine, a commonly used opioid . It also provides better antinociception in mechanical pain hypersensitivity and cancer-induced pain than morphine at equi-antinociceptive doses .

生化分析

Biochemical Properties

It is known that indazole derivatives can interact with various enzymes and proteins

Cellular Effects

It has been suggested that similar compounds may have antinociceptive effects

Molecular Mechanism

It is known that similar compounds can act as agonists at μ-, δ-, and κ-opioid receptors

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of a triketone with phenylhydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating automated systems for mixing, heating, and purification. The compound is then packaged and stored under controlled conditions to maintain its stability and purity.

化学反应分析

Types of Reactions

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

科学研究应用

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

相似化合物的比较

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds, such as:

1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound also acts on opioid receptors but has different pharmacokinetic properties and side effect profiles.

3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one: Another structurally similar compound with distinct chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological properties, making it a valuable compound for research and industrial applications.

生物活性

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (commonly referred to as compound 1) is a novel compound that has garnered attention for its potential analgesic properties. This article explores its biological activity, particularly its interaction with opioid receptors and its efficacy compared to traditional opioids like morphine.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H14N2O

- CAS Number : 16315-16-5

- Molecular Weight : 178.23 g/mol

Research indicates that this compound acts primarily as an agonist at the μ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR). It has been shown to activate these receptors with varying affinities:

| Receptor Type | Binding Affinity (nM) |

|---|---|

| μ-opioid | 15 ± 2 |

| δ-opioid | 82 ± 7 |

| κ-opioid | 76 ± 9 |

The compound also demonstrates significant β-arrestin recruitment activity, which is crucial for mediating the downstream effects of receptor activation. Specifically:

- μ-opioid : EC50 = 1.1 ± 0.3 μM

- δ-opioid : EC50 = 9.7 ± 1.9 μM

In Vitro Studies

A series of in vitro assays were conducted to evaluate the pharmacological profile of compound 1:

- Radioligand Binding Assay : Demonstrated high affinity for opioid receptors.

- Cyclic AMP Assay : Showed effective modulation of intracellular signaling pathways.

- β-Arrestin Recruitment Assay : Confirmed its role as a full agonist.

In Vivo Studies

In vivo efficacy was assessed using various pain models:

- Tail-Flick Test : Evaluated thermal nociception.

- Tail-Clip Test : Measured mechanical nociception.

- Von Frey Hair Test : Assessed pain sensitivity in cancer-induced pain models.

- Charcoal Meal Test : Investigated gastrointestinal side effects.

The results indicated that compound 1 produced significant antinociceptive effects with reduced gastrointestinal dysfunction compared to morphine:

| Test Type | Morphine (s) | Compound 1 (s) |

|---|---|---|

| Tail-Flick | 10 ± 3 | 19 ± 1 |

| Tail-Clip | Not reported | Not reported |

| Von Frey Hair | 0.1 ± 0.1 g | 0.3 ± 0.1 g |

| Charcoal Meal (% GI) | 82 ± 5 | 42 ± 5 |

Comparative Analysis with Morphine

The primary advantage of compound 1 over morphine lies in its reduced side effects while maintaining potent analgesic properties. The gastrointestinal dysfunction observed with morphine was significantly higher than that seen with compound 1, making it a promising candidate for further development in pain management therapies.

Case Studies and Research Findings

Recent studies have utilized machine learning approaches to predict the efficacy of various compounds similar to compound 1. For instance, a deep learning model was able to identify this compound as a potent μ-opioid receptor agonist from a small training set of compounds, highlighting its potential in drug discovery processes.

属性

IUPAC Name |

3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-9-7(12-11-6)4-10(2,3)5-8(9)13/h4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTQHXKWSUVNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)CC(CC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365441 | |

| Record name | 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16315-16-5 | |

| Record name | 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one interact with opioid receptors and what are the downstream effects?

A1: 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one acts as a full agonist at μ-opioid, δ-opioid, and κ-opioid receptors. [] This means it binds to these receptors and activates them, leading to downstream effects such as inhibition of cyclic adenosine monophosphate (cAMP) production and recruitment of β-arrestin-2. [] These signaling events ultimately contribute to the compound's analgesic effects.

Q2: How does the structure of 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one compare to morphine in terms of its effects on gastrointestinal function?

A2: While both 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one and morphine provide pain relief, preclinical studies indicate that 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one may cause less gastrointestinal dysfunction compared to morphine at similar analgesic doses. [] This suggests the compound might offer a more favorable side effect profile.

Q3: Have there been any computational studies on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold?

A3: Yes, computational studies using methods like AM1, Hartree-Fock, and Density Functional Theory (DFT) have been employed to investigate the tautomeric preferences of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold. [] These studies aim to understand the most stable forms of these molecules, which is crucial for drug design and understanding their interactions with biological targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。